molecular formula C13H11NO4S B13571945 2-(((Benzyloxy)carbonyl)amino)thiophene-3-carboxylic acid

2-(((Benzyloxy)carbonyl)amino)thiophene-3-carboxylic acid

Cat. No.: B13571945
M. Wt: 277.30 g/mol
InChI Key: OUJZXSSIHXJGSO-UHFFFAOYSA-N
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Description

2-(((Benzyloxy)carbonyl)amino)thiophene-3-carboxylic acid is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(((Benzyloxy)carbonyl)amino)thiophene-3-carboxylic acid typically involves the introduction of the benzyloxycarbonyl (Cbz) protecting group to an amino thiophene derivative. The process may include steps such as:

    Nucleophilic substitution: reactions where the amino group is protected with the Cbz group.

    Carboxylation: reactions to introduce the carboxylic acid functionality.

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride for reduction reactions.

    Electrophiles: Such as halogens or nitro groups for substitution reactions.

Major Products:

    Sulfoxides and sulfones: from oxidation.

    Alcohols: from reduction.

    Substituted thiophenes: from electrophilic substitution.

Scientific Research Applications

2-(((Benzyloxy)carbonyl)amino)thiophene-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)thiophene-3-carboxylic acid involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to enzymes: or receptors, thereby modulating their activity.

    Interfering with cellular pathways: involved in inflammation or cancer progression.

Comparison with Similar Compounds

    Thiophene-3-carboxylic acid: A simpler analog without the benzyloxycarbonyl group.

    2-Aminothiophene derivatives: Compounds with similar core structures but different substituents.

Uniqueness: 2-(((Benzyloxy)carbonyl)amino)thiophene-3-carboxylic acid is unique due to the presence of the benzyloxycarbonyl protecting group, which can influence its reactivity and biological activity. This makes it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Properties

Molecular Formula

C13H11NO4S

Molecular Weight

277.30 g/mol

IUPAC Name

2-(phenylmethoxycarbonylamino)thiophene-3-carboxylic acid

InChI

InChI=1S/C13H11NO4S/c15-12(16)10-6-7-19-11(10)14-13(17)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,17)(H,15,16)

InChI Key

OUJZXSSIHXJGSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(C=CS2)C(=O)O

Origin of Product

United States

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